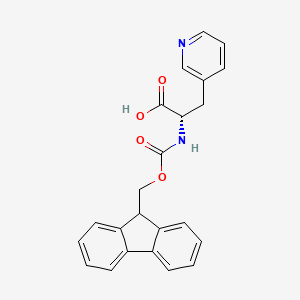

Fmoc-3-Pal-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c26-22(27)21(12-15-6-5-11-24-13-15)25-23(28)29-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,13,20-21H,12,14H2,(H,25,28)(H,26,27)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLPMTXRCLXOJO-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175453-07-3 | |

| Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-3-Pal-OH: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3-Pal-OH, or N-α-Fmoc-3-(3-pyridyl)-L-alanine, is a non-canonical amino acid derivative that has garnered significant interest in the fields of peptide chemistry and drug development. Its unique structure, incorporating a pyridine (B92270) ring, imparts distinct properties to peptides, most notably enhanced aqueous solubility. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and insights into the applications of peptides containing 3-pyridylalanine (3-Pal).

Core Chemical Properties

This compound is a white to off-white solid at room temperature. Its fundamental chemical and physical properties are summarized in the tables below, providing essential data for its handling, storage, and application in peptide synthesis.

Table 1: General and Physical Properties of this compound

| Property | Value |

| Chemical Name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid |

| Synonyms | Fmoc-L-3-pyridylalanine, N-Fmoc-3-(3-pyridyl)-L-alanine |

| CAS Number | 175453-07-3 |

| Molecular Formula | C₂₃H₂₀N₂O₄ |

| Molecular Weight | 388.42 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not consistently reported, varies by supplier |

| Purity | Typically >98.0% |

Table 2: Solubility and Storage of this compound

| Condition | Details |

| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO). Limited solubility in water. |

| Storage (Powder) | Recommended storage at -20°C for long-term stability (up to 3 years). Can be stored at 4°C for shorter periods (up to 2 years). |

| Storage (In Solvent) | In DMSO, store at -80°C for up to 6 months or -20°C for up to 1 month. It is advised to use freshly opened, hygroscopic DMSO for best solubility. |

Applications in Peptide Synthesis and Drug Development

The incorporation of 3-pyridylalanine into peptide sequences is a strategic approach to modulate the physicochemical properties of the resulting peptides. The pyridine nitrogen can act as a hydrogen bond acceptor and can be protonated at acidic pH, which can significantly enhance the aqueous solubility of otherwise hydrophobic peptides.

A notable application is in the development of analogues of glucagon (B607659) and glucagon-like peptide-1 (GLP-1). Replacing aromatic residues like phenylalanine and tyrosine with 3-pyridylalanine has been shown to increase the aqueous solubility and stability of these peptide hormones, which is highly beneficial for their formulation as therapeutic agents.[1] This modification can lead to improved biophysical characteristics without compromising biological activity, making 3-Pal a valuable building block in the design of peptide-based drugs.

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of this compound into a peptide sequence using manual Fmoc solid-phase peptide synthesis (SPPS), followed by cleavage from the resin and subsequent purification.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating an amino acid, including this compound, into a growing peptide chain on a solid support is depicted below.

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Protocol for this compound Coupling:

-

Resin Swelling: Swell the desired resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat this step with a fresh 20% piperidine/DMF solution for 10-15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A Kaiser test can be performed to confirm the presence of a free primary amine.

-

Activation and Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), a coupling agent such as HATU (3-5 equivalents), and a base like N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

-

Allow the activation mixture to pre-activate for a few minutes.

-

Add the activation mixture to the washed resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

-

Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 10-15 minutes. This is followed by washing with DMF and DCM.

-

Cycle Repetition: Repeat steps 2 through 7 for each subsequent amino acid in the desired peptide sequence.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and the side-chain protecting groups must be removed.

Caption: Workflow for peptide cleavage and deprotection.

Protocol for Cleavage and Deprotection:

-

Resin Preparation: After the final Fmoc deprotection and washing of the fully assembled peptide-resin, wash the resin thoroughly with DCM and dry it under a vacuum for at least 1 hour.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used in the synthesis. A standard cocktail is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). TIS acts as a scavenger to trap reactive cations generated during deprotection.

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in the reaction vessel. Ensure the resin is fully submerged.

-

Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

-

Peptide Isolation:

-

Filter the resin and collect the filtrate, which contains the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and then with DCM to recover any remaining peptide.

-

Combine all filtrates.

-

-

Precipitation: Slowly add the TFA solution containing the peptide to a centrifuge tube containing cold diethyl ether (typically 10 times the volume of the TFA solution). A white precipitate of the crude peptide should form.

-

Pelleting and Washing:

-

Place the tube on ice for at least 30 minutes to maximize precipitation.

-

Centrifuge the tube to pellet the peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet by resuspending it in fresh cold diethyl ether, centrifuging, and decanting. Repeat this washing step 2-3 times to remove residual cleavage reagents and scavengers.

-

-

Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide product.

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for RP-HPLC Purification:

-

Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile, often with a small amount of TFA or acetic acid to aid solubility and improve peak shape. Filter the sample through a 0.22 µm syringe filter before injection.

-

HPLC System: Use a C18 reversed-phase column. The mobile phases are typically:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Purification: Inject the sample onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B. The specific gradient will depend on the hydrophobicity of the peptide and may require optimization.

-

Fraction Collection: Collect fractions corresponding to the major peak observed on the chromatogram (monitored at ~220 nm).

-

Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the desired peptide.

-

Lyophilization: Pool the pure fractions and lyophilize (freeze-dry) to obtain the final purified peptide as a white, fluffy powder.

Mass Spectrometry Analysis:

The molecular weight of the purified peptide should be confirmed using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should correspond to the calculated theoretical mass of the peptide containing the 3-pyridylalanine residue.

Conclusion

This compound is a valuable and versatile building block for the synthesis of peptides with enhanced aqueous solubility. Its incorporation can significantly improve the biophysical properties of peptides, making them more amenable to formulation and therapeutic application. The experimental protocols provided in this guide offer a robust framework for the successful synthesis, cleavage, and purification of peptides containing 3-pyridylalanine. As the demand for sophisticated peptide-based therapeutics continues to grow, the strategic use of non-canonical amino acids like this compound will play an increasingly important role in the future of drug discovery and development.

References

Fmoc-3-Pyridylalanine: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-3-pyridylalanine, a critical building block for peptide synthesis and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document details the structure, formula, and key physicochemical properties of Fmoc-3-pyridylalanine, alongside experimental protocols for its synthesis and application in solid-phase peptide synthesis (SPPS).

Core Compound Specifications

Fmoc-3-pyridylalanine is a derivative of the amino acid alanine, featuring a pyridyl group on the side chain and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine. This structure imparts unique properties beneficial for the synthesis of peptides with modified characteristics. The L-enantiomer is commonly utilized in peptide chemistry.

| Property | Data | Citations |

| Molecular Formula | C₂₃H₂₀N₂O₄ | [1][2][3] |

| Molecular Weight | 388.42 g/mol | [1][2][3] |

| CAS Number (L-isomer) | 175453-07-3 | [2][3][4] |

| Appearance | White to off-white powder/crystalline solid | [2] |

| Melting Point | 150-170 °C | [2] |

| Purity | ≥98.0% (HPLC) | [3] |

| Solubility | Soluble in organic solvents such as DMF | [2] |

| Storage Temperature | 2-8°C | [3] |

| SMILES String | O=C(O)--INVALID-LINK--NC(=O)OCc2c3ccccc3-c4ccccc24 | [3] |

| InChI Key | JQLPMTXRCLXOJO-NRFANRHFSA-N | [3] |

Chemical Structure

Caption: Chemical structure of Fmoc-3-pyridyl-L-alanine.

Experimental Protocols

Synthesis of N-Fmoc-3-(3-pyridyl)-L-alanine

The synthesis of Fmoc-3-pyridyl-L-alanine typically involves two main stages: the synthesis of the unprotected 3-(3-pyridyl)-L-alanine and the subsequent protection of the amino group with an Fmoc moiety.

1. Synthesis of 3-(3-pyridyl)-DL-alanine:

A common method for synthesizing the racemic mixture of 3-pyridylalanine is through a diethyl acetamidomalonate condensation.[5]

-

Materials: 3-(chloromethyl)pyridine (B1204626) hydrochloride, diethyl acetamidomalonate, sodium ethoxide, diethyl ether, hydrochloric acid.

-

Procedure:

-

Prepare a solution of sodium ethoxide in ethanol.

-

Add diethyl acetamidomalonate to the sodium ethoxide solution.

-

Add 3-(chloromethyl)pyridine hydrochloride to the mixture and reflux.

-

After the reaction is complete, cool the mixture and filter to remove sodium chloride.

-

Evaporate the solvent from the filtrate.

-

Hydrolyze the resulting diethyl 2-acetamido-2-(pyridin-3-ylmethyl)malonate with concentrated hydrochloric acid by refluxing.

-

Cool the solution and adjust the pH to the isoelectric point of 3-pyridylalanine to precipitate the product.

-

Filter, wash with cold water and ethanol, and dry the resulting 3-(3-pyridyl)-DL-alanine.

-

2. Enzymatic Resolution of DL-3-pyridylalanine (Optional for L-isomer):

To obtain the desired L-enantiomer, enzymatic resolution can be performed. This often involves N-acetylation followed by treatment with an enzyme like acylase.[5]

3. Fmoc Protection of L-3-pyridylalanine:

Standard procedures for Fmoc protection of amino acids can be applied. A common method utilizes Fmoc-succinimide (Fmoc-OSu).[6]

-

Materials: L-3-pyridylalanine, sodium bicarbonate or other suitable base, 1,4-dioxane (B91453), water, 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu), diethyl ether.

-

Procedure:

-

Dissolve L-3-pyridylalanine in an aqueous solution of sodium bicarbonate.

-

Add a solution of Fmoc-OSu in 1,4-dioxane to the amino acid solution and stir at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl) to a pH of approximately 2-3.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude Fmoc-3-(3-pyridyl)-L-alanine.

-

Purify the product by recrystallization or column chromatography.

-

Fmoc Solid-Phase Peptide Synthesis (SPPS) using Fmoc-3-pyridylalanine

Fmoc-3-pyridylalanine can be incorporated into a peptide sequence using standard Fmoc-SPPS protocols.[7] The following is a general cycle for the addition of one amino acid.

-

Materials: Fmoc-protected amino acid (including Fmoc-3-pyridylalanine), SPPS resin (e.g., Rink Amide, Wang), N,N-dimethylformamide (DMF), piperidine, coupling reagents (e.g., HBTU, HATU, DIC), base (e.g., DIPEA, NMM), cleavage cocktail (e.g., TFA/TIS/water).

-

Experimental Workflow:

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Application in Drug Development: Targeting the Gonadotropin-Releasing Hormone (GnRH) Receptor

Peptides incorporating 3-pyridylalanine have been investigated as antagonists for the Gonadotropin-Releasing Hormone (GnRH) receptor.[8] The GnRH receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in the reproductive endocrine cascade. Its activation by GnRH triggers a signaling pathway that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[9][10][11]

Antagonists of the GnRH receptor can block this signaling cascade, making them valuable therapeutic agents for hormone-dependent conditions such as prostate cancer, endometriosis, and uterine fibroids. The incorporation of unnatural amino acids like 3-pyridylalanine can enhance the binding affinity and metabolic stability of these peptide antagonists.

GnRH Receptor Signaling Pathway

The GnRH receptor primarily couples to the Gq/11 family of G-proteins.[9][12] Upon agonist binding, the receptor undergoes a conformational change, activating the G-protein and initiating the downstream signaling cascade.

Caption: Simplified GnRH receptor signaling pathway.

This guide provides a foundational understanding of Fmoc-3-pyridylalanine for its application in research and development. For specific experimental conditions and troubleshooting, researchers are encouraged to consult the cited literature and other relevant scientific publications.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc-β———3-吡啶基-Ala-OH ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. peptide.com [peptide.com]

- 5. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Synthesis and biological activity of GnRH antagonists modified at position 3 with 3-(2-methoxy-5-pyridyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]

- 11. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

The Role of Fmoc-3-Pal-OH in Modern Peptide Research: A Technical Guide

For Immediate Release

In the landscape of peptide-based therapeutics and research, the quest for molecules with enhanced biophysical properties is paramount. Fmoc-3-Pal-OH, a pyridyl-alanine derivative, has emerged as a critical building block for scientists aiming to improve the aqueous solubility and therapeutic potential of synthetic peptides. This technical guide provides an in-depth overview of the applications of this compound, focusing on its use in the synthesis of glucagon (B607659) analogs and its potential impact on cell signaling research.

Core Application: Enhancing Peptide Solubility

This compound, chemically known as N-Fmoc-3-(3-pyridyl)-L-alanine, is an unnatural amino acid utilized in solid-phase peptide synthesis (SPPS). Its primary function in research is to serve as a substitute for hydrophobic aromatic amino acids like phenylalanine and tyrosine. The incorporation of the pyridyl group, with its nitrogen atom capable of forming hydrogen bonds, significantly enhances the hydrophilicity of the resulting peptide.[1][2][3][4]

A prominent example of its application is in the development of glucagon analogs. Glucagon, a peptide hormone crucial for regulating blood glucose levels, suffers from poor aqueous solubility at physiological pH, complicating its formulation and clinical use. Researchers have successfully synthesized glucagon analogs with markedly improved solubility by strategically replacing key hydrophobic residues with 3-pyridylalanine.[1][2][3]

Quantitative Analysis of Glucagon Analog Solubility

The following table summarizes the solubility data for native glucagon and a key analog incorporating 3-pyridylalanine, Gcg[3-Pal6,10,13, Aib16]. The data clearly demonstrates the substantial improvement in aqueous solubility achieved through the use of this compound.

| Compound | Amino Acid Sequence | Solubility in PBS (pH 7.4) |

| Native Glucagon | HSQGTFTSDYSKYLDSRRAQDFVQWLMNT | < 0.1 mg/mL |

| Gcg[3-Pal6,10,13, Aib16] | HSQGT(3-Pal)TSDYSK(3-Pal)LDSRRA(Aib)DFVQWLMNT | > 5.0 mg/mL |

Data extracted from "Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization" and its supporting information.

Experimental Protocols: Solid-Phase Peptide Synthesis of a Glucagon Analog

The synthesis of glucagon analogs incorporating 3-pyridylalanine is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS). Below is a detailed methodology for the synthesis of Gcg[3-Pal6,10,13, Aib16].

1. Resin Preparation:

-

Start with a pre-loaded Fmoc-Thr(tBu)-Wang resin.

-

Swell the resin in dimethylformamide (DMF) for 1 hour.

2. Fmoc Deprotection:

-

Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Wash the resin thoroughly with DMF, dichloromethane (B109758) (DCM), and methanol.

3. Amino Acid Coupling:

-

Activate the Fmoc-protected amino acid (including this compound) (4 equivalents) using a coupling reagent such as HBTU (3.95 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the coupling efficiency using a qualitative ninhydrin (B49086) test. Double coupling is performed if the test is positive.

-

Wash the resin with DMF.

4. Iterative Cycles:

-

Repeat the deprotection and coupling steps for each amino acid in the sequence.

5. Cleavage and Deprotection:

-

After the final amino acid is coupled, wash the resin with DCM and dry it under vacuum.

-

Treat the peptide-resin with a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

6. Precipitation and Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to collect the peptide pellet and wash with cold ether.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity of the purified peptide by mass spectrometry.

Experimental Workflow for SPPS

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.

Application in Signaling Pathway Research

While the primary driver for using this compound has been to improve biophysical properties, peptides containing this modification are valuable tools for studying cellular signaling. A recent study demonstrated that a p53-derived peptide inhibitor of the MDM2-p53 interaction, when conjugated with an RGD peptide containing pyridylalanine, exhibited enhanced anti-proliferative activity. This suggests that the modified peptide more effectively engages cellular pathways that control cell growth and apoptosis.

The p53-MDM2 signaling pathway is a critical regulator of the cell cycle and apoptosis. Under normal conditions, MDM2, an E3 ubiquitin ligase, binds to p53 and targets it for proteasomal degradation, keeping p53 levels low. In response to cellular stress, this interaction is disrupted, leading to the stabilization and activation of p53. Activated p53 then transcriptionally activates target genes like p21 and PUMA, which induce cell cycle arrest and apoptosis, respectively. The pyridylalanine-containing peptide inhibitor disrupts the initial MDM2-p53 interaction, thereby activating this pro-apoptotic pathway.

p53-MDM2 Signaling Pathway

Caption: The p53-MDM2 signaling pathway and the point of intervention by a 3-Pal-containing peptide.

Conclusion

This compound is a valuable reagent for peptide chemists and drug development professionals. Its ability to significantly enhance the aqueous solubility of peptides, as demonstrated with glucagon analogs, addresses a critical challenge in peptide-based drug formulation. Furthermore, the incorporation of this unnatural amino acid can lead to peptides with improved biological activity, providing powerful tools to probe and modulate complex cellular signaling pathways. As the field of peptidomimetics continues to grow, the strategic use of building blocks like this compound will be instrumental in the development of the next generation of peptide therapeutics.

References

An In-depth Technical Guide to N-Fmoc-3-(3-pyridyl)-L-alanine

This technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of N-Fmoc-3-(3-pyridyl)-L-alanine, a key building block for researchers, scientists, and professionals in drug development and peptide chemistry.

Core Physical Properties

N-Fmoc-3-(3-pyridyl)-L-alanine is a white to off-white crystalline powder. Its chemical structure incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group, essential for solid-phase peptide synthesis, linked to the amino group of 3-(3-pyridyl)-L-alanine.

| Property | Value | References |

| Molecular Formula | C₂₃H₂₀N₂O₄ | [1][2] |

| Molecular Weight | 388.42 g/mol | [1][2] |

| Melting Point | 150 - 170 °C or 166.5 °C | [3] |

| Appearance | White to off-white powder | [3] |

| Optical Rotation | [α]D²⁵ = -44 ± 2.5° (c=1 in DMF) | [3] |

| Storage | 2-8°C | |

| Solubility | Soluble in DMF | [3] |

Synthesis and Purification

Experimental Protocol: Fmoc Protection of 3-(3-pyridyl)-L-alanine

This protocol is a standard procedure for the Fmoc protection of amino acids and can be adapted for 3-(3-pyridyl)-L-alanine.[4][5]

Materials:

-

3-(3-pyridyl)-L-alanine

-

9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) (1.05 equivalents)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolution: Dissolve 3-(3-pyridyl)-L-alanine (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate. Stir the mixture until the amino acid is fully dissolved.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the cooled amino acid solution over a period of 30-60 minutes with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue to stir overnight.

-

Work-up: Dilute the reaction mixture with deionized water. Transfer the mixture to a separatory funnel and wash twice with diethyl ether to remove any unreacted Fmoc-OSu and other non-polar impurities.

-

Acidification: Collect the aqueous layer and cool it in an ice bath. Slowly add 1 M HCl to acidify the solution to a pH of approximately 2, which will cause the precipitation of the N-Fmoc-3-(3-pyridyl)-L-alanine product.

-

Isolation: Collect the white precipitate by vacuum filtration and wash it with cold deionized water to remove any inorganic salts.

-

Drying: Dry the product under vacuum.

Purification Protocol: Recrystallization

Crude Fmoc-amino acids can be purified by recrystallization to improve their purity.[6]

Materials:

-

Crude N-Fmoc-3-(3-pyridyl)-L-alanine

-

Toluene (B28343) or Isopropyl Alcohol

Procedure:

-

Dissolution: Place the crude N-Fmoc-3-(3-pyridyl)-L-alanine in a flask and add a suitable solvent such as toluene or isopropyl alcohol.

-

Heating: Gently heat the mixture to around 50°C while stirring to dissolve the solid.

-

Cooling and Crystallization: Slowly cool the solution to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals under vacuum at 50°C.

Application in Peptide Synthesis

N-Fmoc-3-(3-pyridyl)-L-alanine is a valuable building block in solid-phase peptide synthesis (SPPS). The pyridyl side chain can enhance the aqueous solubility of the resulting peptides, a desirable property for therapeutic applications.[7][8]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized workflow for the incorporation of N-Fmoc-3-(3-pyridyl)-L-alanine into a peptide chain using Fmoc-based SPPS.[9]

Workflow:

-

Resin Swelling: The solid support (e.g., Wang or Rink Amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a solution of 20% piperidine (B6355638) in DMF.

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc group.

-

Amino Acid Coupling: The carboxyl group of N-Fmoc-3-(3-pyridyl)-L-alanine is activated using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIPEA) and then coupled to the free amino group on the resin.

-

Washing: The resin is washed again with DMF to remove any unreacted amino acid and coupling reagents.

-

Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Biological Significance and Signaling Pathways

The incorporation of 3-(3-pyridyl)-L-alanine into peptides can significantly impact their biological activity and pharmacokinetic properties. Peptides containing this unnatural amino acid have been investigated as analogs of hormones that target G protein-coupled receptors (GPCRs), such as glucagon (B607659) and somatostatin (B550006).[7][10] GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major targets for drug development.[11][12]

The binding of a peptide ligand, such as a glucagon or somatostatin analog containing 3-(3-pyridyl)-L-alanine, to its specific GPCR initiates a conformational change in the receptor. This, in turn, activates an intracellular G protein, which then modulates the activity of downstream effector proteins like adenylyl cyclase, leading to changes in the concentration of second messengers such as cyclic AMP (cAMP). These signaling cascades ultimately result in a specific cellular response. The pyridyl group can influence receptor binding affinity and selectivity, potentially leading to more potent and targeted therapeutic agents.[10]

References

- 1. N-Fmoc-3-(3-pyridyl)-L-alanine, 95% | Fisher Scientific [fishersci.ca]

- 2. N-Fmoc-3-(3-pyridyl)-L-alanine, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]

- 6. ajpamc.com [ajpamc.com]

- 7. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Disrupting GPCR Complexes with Smart Drug-like Peptides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Overview of Fmoc-3-Pal-OH for Researchers

This guide provides essential technical data on Fmoc-3-Pal-OH (N-α-Fmoc-3-(3'-pyridyl)-L-alanine), a specialized amino acid derivative frequently utilized in peptide synthesis and drug development. Its unique pyridyl side chain offers distinct properties for modifying peptide structure and function.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized below. This data is critical for accurate experimental planning, including reaction stoichiometry and analytical characterization.

| Parameter | Value | Reference |

| Molecular Weight | 388.42 g/mol | [1][2][3] |

| Molecular Formula | C₂₃H₂₀N₂O₄ | [1][2][3] |

| CAS Number | 175453-07-3 | [1][2][3][4][5] |

This compound is recognized as an alanine (B10760859) derivative.[1][2] In research, the substitution of phenylalanine and tyrosine residues with 3-pyridylalanine has been shown to enhance the aqueous solubility of certain peptides.[4]

It is important to distinguish the L-form (CAS 175453-07-3) from the D-form, Fmoc-D-3-Pal-OH, which has a different CAS number (142994-45-4).[6][7]

Experimental Considerations

Storage and Handling: For long-term stability, this compound powder should be stored at -20°C.[2] For shorter periods, storage at 4°C is acceptable.[2] When in solvent, it is recommended to store solutions at -80°C for up to six months or -20°C for up to one month.[2] The compound is typically supplied as a solid.[1][2]

References

The Solubility Profile of Fmoc-3-Pal-OH in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-3-(3-pyridyl)-L-alanine (Fmoc-3-Pal-OH) is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of non-canonical amino acid residues that can impart unique structural and functional properties to synthetic peptides. A thorough understanding of its solubility in various organic solvents is paramount for optimizing coupling efficiency, preventing aggregation, and ensuring the synthesis of high-purity peptides. This technical guide provides a consolidated overview of the solubility of this compound, a detailed experimental protocol for determining solubility, and a logical workflow to aid researchers in their synthetic endeavors.

The solubility of Fmoc-protected amino acids is primarily dictated by the interplay between the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and the specific amino acid side chain. While the Fmoc group generally confers good solubility in many organic solvents, the pyridyl moiety in this compound introduces a degree of polarity that influences its behavior in different solvent systems.

Quantitative and Qualitative Solubility Data

Precise, comprehensive quantitative solubility data for this compound across a wide range of common solvents is not extensively published. However, available data and qualitative assessments provide a strong foundation for solvent selection in peptide synthesis.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

| Solvent | Abbreviation | Type | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Solubility (M) | Citation |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | 78.13 | 50 | ~0.129 | [1][2] |

Note: The solubility in DMSO may require ultrasonication to achieve, and it is recommended to use fresh, anhydrous DMSO as the solvent is hygroscopic.[1][2]

Qualitative Solubility Assessment

For other common solvents used in peptide synthesis, qualitative information suggests the following solubility characteristics for Fmoc-amino acids in general, which can be extrapolated to this compound.

| Solvent | Abbreviation | Type | General Fmoc-Amino Acid Solubility |

| N,N-Dimethylformamide | DMF | Polar Aprotic | Highly Soluble |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Highly Soluble |

| Dichloromethane | DCM | Non-polar | Soluble |

| Tetrahydrofuran | THF | Polar Aprotic | Limited to Moderate Solubility |

| Acetonitrile | ACN | Polar Aprotic | Limited to Moderate Solubility |

Fmoc-protected amino acids are generally readily soluble in polar aprotic solvents like DMF and NMP, which are the most common solvents used for SPPS.[3][4] While specific values for this compound are not available, it is expected to be highly soluble in these solvents. Its solubility in solvents like DCM is also generally good. However, in less polar or more volatile solvents such as THF and acetonitrile, the solubility of many Fmoc-amino acids can be more limited.[5] It is sparingly soluble in water.[6]

Experimental Protocol: Determination of Equilibrium Solubility

For applications requiring precise solubility data, the shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent. The following protocol is a robust method for determining the solubility of this compound.

Objective: To determine the saturation solubility of this compound in a chosen organic solvent at a defined temperature.

Materials:

-

This compound (solid)

-

High-purity organic solvent of interest (e.g., DMF, NMP, DCM, THF, ACN)

-

Analytical balance (readable to ±0.1 mg)

-

Vials with screw caps (B75204) and PTFE septa (e.g., 2 mL glass vials)

-

Thermostatic orbital shaker or heating block with stirring capabilities

-

Centrifuge

-

Calibrated micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. These will be used to generate a calibration curve.

-

For example, prepare standards at 0.1, 0.5, 1.0, 5.0, and 10.0 mg/mL.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is achieved and undissolved solid remains at equilibrium.

-

Accurately add a known volume of the selected solvent (e.g., 1.0 mL) to the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This is typically 24-48 hours. A state of equilibrium is confirmed if the concentration of the solute in solution does not change over time.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid this compound.

-

Alternatively, allow the vials to stand undisturbed at the same constant temperature until the solid has fully settled.

-

-

Sample Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample by HPLC, monitoring at a wavelength where the Fmoc group has strong absorbance (typically around 265 nm or 301 nm).

-

-

Calculation:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL or Molarity).

-

Workflow and Visualization

The following diagrams illustrate the logical workflow for determining the solubility of this compound and a general overview of its use in a solid-phase peptide synthesis cycle.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. nbinno.com [nbinno.com]

- 4. peptide.com [peptide.com]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 3-Pyridylalanine in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic profiles is perpetual. Non-proteinogenic amino acids represent a valuable class of building blocks that offer the potential to modulate the pharmacological properties of peptides and small molecules. Among these, 3-pyridylalanine (3-Pal), a structural analog of phenylalanine where a phenyl group is replaced by a 3-pyridyl ring, has emerged as a versatile scaffold. Its unique electronic and steric properties, including its ability to act as a hydrogen bond acceptor and its increased polarity compared to phenylalanine, have made it an attractive component in the design of innovative therapeutics. This technical guide provides a comprehensive overview of the applications of 3-pyridylalanine in medicinal chemistry, with a focus on its role in peptide-based therapeutics and as a key pharmacophore in small molecule drug discovery.

Physicochemical Properties and Synthetic Considerations

The substitution of a carbon atom in the aromatic ring of phenylalanine with a nitrogen atom in 3-pyridylalanine imparts distinct physicochemical characteristics. The pyridine (B92270) ring is more polar and has a lower electron density than the phenyl ring, and it possesses hydrogen bonding capabilities due to the nitrogen atom's lone pair of electrons.[1] This increased hydrophilicity can enhance the aqueous solubility of parent molecules, a critical attribute for drug development.[1][2]

Table 1: Comparison of Physicochemical Properties

| Property | Phenylalanine | 3-Pyridylalanine |

| Molecular Formula | C₉H₁₁NO₂ | C₈H₁₀N₂O₂ |

| Molecular Weight | 165.19 g/mol | 166.18 g/mol |

| Aromaticity | Aromatic | Aromatic |

| Polarity | Nonpolar | Polar |

| Hydrogen Bond Acceptor | No | Yes (Pyridyl Nitrogen) |

The synthesis of 3-pyridylalanine and its derivatives for use in solid-phase peptide synthesis (SPPS) typically involves the use of protected forms, such as Fmoc-3-pyridylalanine-OH or Boc-3-pyridylalanine-OH. These building blocks are commercially available and can be incorporated into peptide sequences using standard coupling protocols.

Applications in Peptide-Based Therapeutics

The incorporation of 3-pyridylalanine into peptide scaffolds has proven to be a successful strategy for optimizing their therapeutic potential. It serves as a versatile surrogate for natural aromatic amino acids, influencing receptor binding, selectivity, and pharmacokinetic profiles.

Somatostatin (B550006) Receptor Antagonists

Somatostatin receptors (SSTRs) are G-protein coupled receptors (GPCRs) that are overexpressed in many neuroendocrine tumors. Radiolabeled somatostatin analogs are therefore valuable tools for both diagnosis and therapy. The introduction of 3-pyridylalanine into somatostatin receptor antagonists has been shown to modulate their binding affinity and selectivity.

A study on radiolabeled somatostatin antagonists investigated the effect of replacing Tyr³ with pyridylalanine isomers. The results demonstrated that the position of the nitrogen atom in the pyridyl ring influences the properties of the resulting radioligand.

Table 2: Binding Affinity of 3-Pal Containing Somatostatin SSTR2 Antagonists

| Compound | K_D (nM) | IC_50 (nM) |

| [¹⁷⁷Lu]Lu-DOTA-LM3 (Tyr³) | 0.09 ± 0.02 | 0.73 ± 0.15 |

| [¹⁷⁷Lu]Lu-DOTA-[l2Pal³]-LM3 | 0.18 ± 0.02 | 2.5-fold higher than LM3 |

| [¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3 | 0.15 ± 0.01 | 2.5-fold higher than LM3 |

| [¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM3 | 0.11 ± 0.01 | Similar to LM3 |

Data from EJNMMI Radiopharmacy and Chemistry, 2025.

The polar nature of 3-Pal was suggested to enhance the peptide's interaction with kidney transporters, explaining its high uptake and prolonged retention in renal tissue.

Glucagon (B607659) Analogs

Glucagon, a peptide hormone crucial for glucose homeostasis, has poor biophysical properties that limit its therapeutic use. The incorporation of 3-pyridylalanine has been explored to enhance its aqueous solubility and stability. In a series of novel glucagon analogs, the substitution of natural aromatic amino acids with 3-Pal and 4-pyridylalanine (4-Pal) improved the biophysical characteristics of the peptide while maintaining its biological activity.[2] One particular analog, Gcg[3-Pal⁶,¹⁰,¹³, Aib¹⁶], demonstrated superior biophysical properties and comparable pharmacology to the native hormone in preclinical models.[2]

Applications in Small Molecule Drug Discovery

The pyridyl moiety is a common pharmacophore in a wide range of small molecule drugs. As a building block, 3-pyridylalanine can be incorporated into non-peptidic scaffolds to target various enzymes and receptors.

Akt Inhibitors

The serine/threonine kinase Akt (also known as Protein Kinase B) is a key node in cell signaling pathways that regulate cell growth, proliferation, and survival. Its dysregulation is implicated in many cancers, making it an attractive target for drug discovery. A series of potent and selective ATP-independent Akt inhibitors featuring a 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine core has been developed. While these specific molecules do not directly incorporate the 3-pyridylalanine amino acid, the 3-pyridyl group is a crucial component of their structure, highlighting the importance of this motif in achieving potent inhibition.

Table 3: Activity of a 3-Pyridyl-Containing Akt Inhibitor

| Compound | Target | IC_50 (µM) |

| 12j (example from series) | Akt1 | Potent (specific value not provided in abstract) |

Data from Journal of Medicinal Chemistry, 2012.

The development of Akt inhibitors containing a 3-pyridylalanine-like fragment underscores the potential of this moiety in designing targeted cancer therapies.

Signaling Pathways

The therapeutic effects of 3-pyridylalanine-containing molecules are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Somatostatin Receptor Signaling

Somatostatin receptors are coupled to inhibitory G proteins (Gαi). Upon ligand binding, the receptor activates Gαi, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of Protein Kinase A (PKA). SSTRs can also modulate other signaling pathways, including the activation of phosphotyrosine phosphatases (PTPs) and the regulation of ion channels.[4][5]

Somatostatin Receptor Signaling Pathway

Glucagon Receptor Signaling

The glucagon receptor is a G-protein coupled receptor that primarily signals through the Gαs subunit. Ligand binding leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets to mediate the physiological effects of glucagon, such as promoting glycogenolysis and gluconeogenesis in the liver.[6][7]

Glucagon Receptor Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of 3-pyridylalanine-containing compounds.

Synthesis of 3-(3-pyridyl)-D-alanine

A common synthetic route to 3-(3-pyridyl)-D-alanine involves the condensation of diethyl acetamidomalonate with 3-(chloromethyl)pyridine (B1204626), followed by hydrolysis, decarboxylation, and enzymatic resolution.[4]

Workflow for the Synthesis of 3-(3-pyridyl)-D-alanine

Synthetic Workflow for 3-(3-pyridyl)-D-alanine

Detailed Protocol:

-

Condensation: Diethyl acetamidomalonate is reacted with 3-(chloromethyl)pyridine in the presence of a base (e.g., sodium ethoxide in ethanol) to yield diethyl 2-acetamido-2-(pyridin-3-ylmethyl)malonate.

-

Hydrolysis and Decarboxylation: The resulting malonic ester derivative is then subjected to hydrolysis (e.g., using aqueous HCl or NaOH) followed by decarboxylation upon heating to afford DL-3-pyridylalanine.[4]

-

Enzymatic Resolution: The racemic mixture is resolved using an enzyme (e.g., an aminoacylase) that selectively hydrolyzes the N-acetyl-L-amino acid, allowing for the separation of the D-enantiomer.[4]

Solid-Phase Peptide Synthesis (SPPS) of a 3-Pal-Containing Peptide

The following is a general protocol for the manual Fmoc-based SPPS of a peptide incorporating Fmoc-3-pyridylalanine-OH.

Materials:

-

Rink amide resin

-

Fmoc-protected amino acids (including Fmoc-3-pyridylalanine-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole)

-

Activation base: DIPEA (N,N-diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-dimethylformamide)

-

Solvents: DMF, DCM (dichloromethane), Methanol

-

Cleavage cocktail: e.g., 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% water

Protocol:

-

Resin Swelling: The Rink amide resin is swelled in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.[8]

-

Amino Acid Coupling:

-

The Fmoc-protected amino acid (3 equivalents) and HOBt (3 equivalents) are dissolved in DMF.

-

HBTU (3 equivalents) and DIPEA (6 equivalents) are added to the amino acid solution to pre-activate the carboxylic acid.

-

The activated amino acid solution is added to the resin, and the mixture is agitated for 1-2 hours.[9]

-

The resin is washed with DMF.

-

-

Repeat: Steps 2 and 3 are repeated for each amino acid in the peptide sequence, including the coupling of Fmoc-3-pyridylalanine-OH.

-

Cleavage and Deprotection: After the final amino acid is coupled, the resin is washed with DCM and dried. The peptide is cleaved from the resin and the side-chain protecting groups are removed by treatment with the cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Radioligand Binding Assay for Somatostatin Receptors

This protocol describes a competitive binding assay to determine the affinity of a 3-Pal-containing somatostatin analog for SSTR2.

Materials:

-

Cell membranes prepared from cells expressing SSTR2 (e.g., HEK293-SSTR2)

-

Radioligand: [¹²⁵I]-labeled somatostatin analog (e.g., [¹²⁵I]-Tyr¹¹-SRIF-14)

-

Unlabeled competitor (the 3-Pal-containing peptide)

-

Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

GF/C glass fiber filters

-

Scintillation counter

Protocol:

-

Incubation: In a 96-well plate, add cell membranes, the radioligand at a concentration near its K_D, and varying concentrations of the unlabeled competitor.

-

Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through GF/C filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The IC_50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The K_i (inhibition constant) can be calculated from the IC_50 using the Cheng-Prusoff equation.

Conclusion

3-Pyridylalanine has established itself as a valuable and versatile building block in medicinal chemistry. Its unique physicochemical properties, particularly its increased polarity and hydrogen bonding capability compared to phenylalanine, have been successfully exploited to enhance the solubility, stability, and receptor interaction profiles of both peptides and small molecules. The applications of 3-pyridylalanine in the development of somatostatin receptor antagonists and glucagon analogs highlight its potential to address key challenges in peptide drug design. Furthermore, the prevalence of the pyridyl motif in successful small molecule drugs suggests that 3-pyridylalanine will continue to be a valuable tool for the synthesis of novel therapeutics targeting a wide range of diseases. As our understanding of disease biology and drug-receptor interactions deepens, the rational incorporation of non-proteinogenic amino acids like 3-pyridylalanine will undoubtedly play an increasingly important role in the future of drug discovery.

References

- 1. Selectivity Studies and Free Energy Calculations of AKT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biological activities of glucagon-like peptide-1 analogues in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. prezi.com [prezi.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. rsc.org [rsc.org]

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Role of the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic peptide chemistry, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a central figure in solid-phase peptide synthesis (SPPS).[1] Its widespread adoption is a testament to the mild, efficient, and versatile chemistry it enables, allowing for the routine synthesis of complex peptides, including those with sensitive modifications.[1][2] This technical guide provides an in-depth exploration of the pivotal role of the Fmoc group in modern peptide synthesis. It delves into the chemical principles of Fmoc-based SPPS, offers detailed experimental protocols, presents key quantitative data, and illustrates the underlying chemical workflows and mechanisms to empower researchers in their peptide synthesis endeavors.

The Chemistry of the Fmoc Group: A Tale of Mild Base Lability

The utility of the Fmoc group in SPPS is rooted in its unique chemical properties. It is a base-labile protecting group, a characteristic that is central to its application.[1] This lability under mild basic conditions is in stark contrast to the harsh acidic conditions required for the alternative tert-butyloxycarbonyl (Boc) protecting group. This fundamental difference forms the basis of the Fmoc/tBu orthogonal protection strategy, which permits the selective deprotection of the α-amino group while acid-labile side-chain protecting groups remain intact.[1][3]

Mechanism of Fmoc Protection

The Fmoc group is typically introduced to the α-amino group of an amino acid by reacting it with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[1]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a β-elimination reaction initiated by a base, most commonly a secondary amine like piperidine (B6355638).[4] The base abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine as a carbamic acid, which subsequently decarboxylates.[4] The reactive DBF is then scavenged by the excess amine to form a stable adduct.[4]

The Cyclical Workflow of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is a cyclical process that involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain attached to an insoluble solid support (resin).[5] Each cycle consists of two main steps: deprotection and coupling.

Experimental Protocols

Adherence to optimized protocols is crucial for the synthesis of high-purity peptides. The following sections provide detailed methodologies for the key steps in Fmoc-SPPS.

Protocol 1: Resin Preparation and First Amino Acid Loading (Wang Resin)

-

Resin Swelling: Swell Wang resin (1 g) in N,N-dimethylformamide (DMF) (10-15 mL) for 1 hour in a reaction vessel.

-

Amino Acid Activation: In a separate flask, dissolve the first Fmoc-amino acid (4 equivalents relative to resin loading) and 1-hydroxybenzotriazole (B26582) (HOBt) (4 equivalents) in a minimum amount of DMF. Add N,N'-diisopropylcarbodiimide (DIC) (4 equivalents) and stir the mixture at 0°C for 10 minutes.

-

First Amino Acid Coupling: Drain the DMF from the swollen resin. Add the activated amino acid solution to the resin. Add 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) and agitate the mixture for 2-4 hours at room temperature.

-

Washing: Wash the resin thoroughly with DMF (3 x 10 mL), dichloromethane (B109758) (DCM) (3 x 10 mL), and methanol (B129727) (3 x 10 mL).

-

Drying: Dry the resin under vacuum.

Protocol 2: Fmoc Deprotection

-

Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes.

-

Deprotection: Drain the DMF. Add a 20% (v/v) solution of piperidine in DMF (10 mL per gram of resin) to the resin. Agitate the mixture for 5-10 minutes. A two-step deprotection is often recommended for efficiency, so drain and repeat this step once.[4]

-

Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine and the DBF-piperidine adduct.[4]

Protocol 3: Amino Acid Coupling (HBTU/DIPEA Activation)

-

Activation: In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 30-60 minutes at room temperature.

-

Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL).

Protocol 4: Cleavage from Resin and Side-Chain Deprotection

-

Resin Preparation: Wash the final peptide-resin with DCM (3 x 10 mL) and dry under vacuum for at least 1 hour.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v).[6] For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) can be used.[1][7]

-

Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold excess).

-

Isolation and Drying: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA. Dry the crude peptide under vacuum.[4]

Quantitative Analysis of Performance and Side Reactions

The success of Fmoc-SPPS is measured by the yield and purity of the final peptide. However, several side reactions can occur, impacting these outcomes.

Coupling Efficiency and Yield

With modern coupling reagents and optimized protocols, the coupling efficiency in each step of Fmoc-SPPS can exceed 99%.[8] This high per-step efficiency is crucial for the synthesis of long peptides, as even small inefficiencies can dramatically reduce the overall yield of the full-length product.

Table 1: Comparison of Coupling Reagent Performance for a Sterically Hindered Amino Acid (Fmoc-Trp(Mts)-OH) [2]

| Coupling Reagent | Reagent Class | Typical Coupling Time (min) | Representative Coupling Yield (%) | Notes |

| DIC/HOBt | Carbodiimide | 60 - 120 | 95 - 98 | Cost-effective, low risk of guanidinylation. Slower reaction rates. |

| HBTU | Aminium/Uronium Salt | 30 - 60 | 98 - 99.5 | Fast and efficient, widely used. Potential for guanidinylation if used in excess. |

| PyBOP | Phosphonium Salt | 30 - 60 | 98 - 99 | Efficient, no risk of guanidinylation. Byproducts can be difficult to remove. |

| COMU | Aminium/Uronium Salt | 20 - 45 | > 99.5 | Very high reactivity, safer byproducts than benzotriazole-based reagents. Higher cost. |

Note: Coupling yields are highly dependent on the specific peptide sequence, resin, and reaction conditions. The values presented are indicative for a standard SPPS protocol.[2]

Fmoc Deprotection Kinetics

The rate of Fmoc deprotection is influenced by the base concentration and the amino acid residue. While a 20% piperidine in DMF solution is standard, lower concentrations can be used, though they require longer reaction times.

Table 2: Fmoc Deprotection Kinetics of Fmoc-Val-OH with Piperidine in DMF [9][10]

| Piperidine Concentration (% v/v) | 1 min Deprotection (%) | 3 min Deprotection (%) | 5 min Deprotection (%) |

| 1% | 12.9 | 33.4 | 49.6 |

| 2% | 63.3 | 87.9 | >95 |

| 5% | >99 | >99 | >99 |

| 20% | >99 | >99 | >99 |

Common Side Reactions

Aspartimide Formation: This is one of the most significant side reactions in Fmoc-SPPS, particularly at Asp-Gly and Asp-Ser sequences.[8][11] It occurs through the cyclization of the aspartic acid side chain, catalyzed by the basic conditions of Fmoc deprotection, and can lead to a mixture of byproducts, including α- and β-peptides and racemization.[8][11]

Table 3: Aspartimide Formation in a Model Peptide (VKDGYI) after Prolonged Piperidine Treatment [12]

| Asp Protecting Group | Aspartimide Formation (% per cycle) | D-Aspartate (%) |

| OtBu | >1.0 | 25.7 |

| OMpe | 0.4 | 14.9 |

| OBno | 0.1 | 1.8 |

Racemization: The loss of stereochemical integrity at the α-carbon can occur during the activation and coupling of amino acids, especially for residues like Cysteine and Histidine.[11] The choice of coupling reagent and base can significantly impact the extent of racemization.

Table 4: Racemization of Fmoc-His(Trt)-OH with HCTU/6-Cl-HOBt/DIPEA Activation [11]

| Preactivation Time | Racemization (%) |

| 0 min | 1.0 |

| 5 min | 7.8 |

Monitoring Fmoc Deprotection

The deprotection of the Fmoc group can be monitored in real-time by measuring the UV absorbance of the DBF-piperidine adduct in the drained deprotection solution at approximately 301 nm.[13] This allows for the quantitative assessment of the reaction's completion and can help in troubleshooting difficult sequences.[13][14]

Conclusion

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis.[1] Its unique base-lability provides a mild and orthogonal protection strategy that has enabled the routine synthesis of complex peptides.[1][2] The amenability of Fmoc chemistry to automation has further revolutionized the field, making custom peptides readily accessible for a wide range of applications in research, diagnostics, and therapeutics.[2] A thorough understanding of the underlying chemistry, experimental protocols, and potential side reactions associated with the Fmoc group is essential for researchers, scientists, and drug development professionals to successfully synthesize high-quality peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. peptideweb.com [peptideweb.com]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. benchchem.com [benchchem.com]

- 9. redalyc.org [redalyc.org]

- 10. researchgate.net [researchgate.net]

- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

Fmoc-3-Pal-OH: An In-Depth Technical Guide to its Application as an Unnatural Amino Acid Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-3-Pal-OH, or N-α-Fmoc-3-(3-pyridyl)-L-alanine, is a pivotal unnatural amino acid building block utilized in solid-phase peptide synthesis (SPPS) to introduce unique structural and functional properties into novel peptide-based therapeutics. Its pyridyl side chain offers a strategic advantage in modulating the physicochemical characteristics of peptides, notably enhancing aqueous solubility and introducing a potential site for metal chelation or alternative hydrogen bonding interactions. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its incorporation into peptide chains, and a summary of its impact on the biological activity of peptides, with a focus on glucagon (B607659) and somatostatin (B550006) analogs.

Introduction to this compound

This compound is a derivative of the natural amino acid alanine, where a 3-pyridyl group is attached to the β-carbon. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine makes it suitable for standard Fmoc-based solid-phase peptide synthesis. The incorporation of 3-pyridylalanine (3-Pal) into peptides can significantly alter their properties. The pyridine (B92270) ring, being aromatic and containing a nitrogen atom, can participate in π-stacking and hydrogen bonding, influencing peptide conformation and receptor binding. Furthermore, the basic nature of the pyridine nitrogen can increase the hydrophilicity of the peptide, which is a desirable trait for improving the bioavailability and formulation of peptide drugs. A key application of this compound is in the development of glucagon analogs with enhanced solubility and stability, addressing a major challenge in the therapeutic use of glucagon.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis. Key properties are summarized in the table below.

| Property | Value |

| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-3-(3-pyridyl)-L-alanine |

| Synonyms | Fmoc-L-3-pyridylalanine |

| CAS Number | 175453-07-3[1] |

| Molecular Formula | C23H20N2O4[1] |

| Molecular Weight | 388.42 g/mol [1] |

| Appearance | White to off-white solid[1] |

| Purity | Typically >98.0% |

| Solubility | Soluble in DMSO (up to 50 mg/mL with sonication), DMF, and NMP.[1] Sparingly soluble in dichloromethane (B109758) and methanol. |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.[1] |

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain follows the standard cycle of Fmoc-SPPS. This involves the deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by the coupling of the carboxyl group of the incoming this compound.

General Workflow for this compound Incorporation

The following diagram illustrates the general workflow for a single coupling cycle of an unnatural amino acid like this compound in SPPS.

General workflow for a single cycle in Fmoc solid-phase peptide synthesis.

Detailed Experimental Protocol for this compound Coupling

This protocol outlines the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

Coupling Reagent: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Washing Solvents: Dichloromethane (DCM), Methanol

-

Deprotection Solution: 20% (v/v) Piperidine in DMF

-

Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and HCTU or HATU (2.9-4.5 equivalents) in DMF.

-

Add DIPEA or Collidine (6-10 equivalents) to the activation solution and mix for 1-2 minutes to pre-activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-4 hours. For potentially difficult couplings, the reaction time can be extended, or a double coupling can be performed.

-

-

Monitoring the Coupling Reaction:

-

Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.

-

Perform a Kaiser test. A negative result (yellow beads) indicates the successful consumption of all free primary amines and thus a complete coupling reaction. If the test is positive (blue beads), a second coupling is recommended.

-

-

Washing: After a complete coupling, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

-

Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Deprotection of Side Chains:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

-

Quantitative Data and Performance

The successful incorporation of this compound is crucial for the overall yield and purity of the final peptide. While specific data for every context is sequence-dependent, the following table provides an overview of expected performance based on literature for similar unnatural amino acids and peptide syntheses.

| Parameter | Expected Outcome | Notes |

| Coupling Efficiency | >95% | Can be sequence-dependent and may require optimization (e.g., double coupling, extended reaction times). Monitoring with a Kaiser test is recommended. |

| Crude Peptide Yield | 50-80% | Highly dependent on the length and sequence of the peptide. |

| Purity after RP-HPLC | >95% | Dependent on the efficiency of the synthesis and the optimization of the purification protocol. |

Impact on Peptide Structure and Function: Case Studies

The introduction of 3-pyridylalanine can have profound effects on the biological activity and therapeutic potential of peptides.

Glucagon Analogs

Native glucagon has poor solubility at physiological pH, which complicates its formulation and use as a rescue treatment for severe hypoglycemia. Replacing aromatic residues like phenylalanine and tyrosine with 3-pyridylalanine has been shown to significantly increase the aqueous solubility of glucagon analogs.[2][3] This is attributed to the hydrogen bonding capacity of the pyridine nitrogen. These analogs have demonstrated comparable pharmacology to native glucagon in preclinical studies.[2]

Glucagon Receptor Signaling Pathway:

Glucagon and its analogs exert their effects by binding to the glucagon receptor (GCGR), a G-protein coupled receptor (GPCR). This binding initiates a signaling cascade that leads to an increase in blood glucose levels.

Glucagon Receptor Signaling Pathway.

Somatostatin Analogs

In the design of somatostatin receptor ligands, the amino acid at position 3 is crucial for influencing affinity and receptor subtype specificity. The replacement of tyrosine with 3-pyridylalanine in somatostatin antagonists has been explored to modulate their properties. Studies have shown that the incorporation of 3-Pal can influence the hydrophilicity and in vivo distribution of these analogs without significantly compromising their affinity for the somatostatin receptor subtype 2 (SSTR2). The polar nature of 3-Pal may enhance interactions with specific transporters, affecting tissue uptake.

Somatostatin Receptor 2 (SSTR2) Signaling Pathway:

Somatostatin and its analogs typically mediate their effects, such as the inhibition of hormone secretion and cell proliferation, by binding to SSTRs. The binding to SSTR2, a Gi-protein coupled receptor, leads to the inhibition of adenylyl cyclase.

Somatostatin Receptor 2 Signaling Pathway.

Conclusion